molecular formula C12H16N2O2 B1310563 tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 219834-81-8

tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B1310563
M. Wt: 220.27 g/mol
InChI Key: UYVCYBCSPBEFJR-UHFFFAOYSA-N
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Description

“tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is a chemical compound . It is also known as “tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate” and can be synthesized from N-boc-diallylamine .

Scientific Research Applications

Synthetic Methods and Chemical Transformations

The compound has been used in various synthetic approaches and chemical transformations. Moskalenko and Boev (2014) described the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, and its subsequent reactions to form complex structures, showcasing the versatility of tert-butyl pyridine derivatives in organic synthesis (Moskalenko & Boev, 2014). Additionally, Jarugu et al. (2018) optimized a large-scale synthesis for a structurally similar intermediate, highlighting its importance in the synthesis of nicotinic acetylcholine receptor agonists (Jarugu et al., 2018).

Crystal Structure Analysis

The compound's derivatives have been subject to crystal structure analyses to understand their molecular conformations and interactions. Dazie et al. (2017) investigated the structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, offering insights into the planarity of substituted pyrrole rings, which can provide valuable information for designing compounds with desired physical and chemical properties (Dazie et al., 2017).

properties

IUPAC Name

tert-butyl 2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVCYBCSPBEFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452175
Record name tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

CAS RN

219834-81-8
Record name tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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